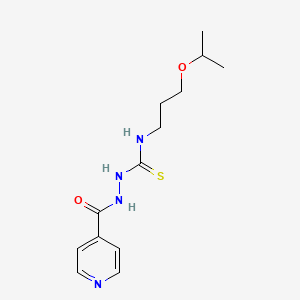

![molecular formula C20H25NO4 B4624279 4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)

4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide

説明

Synthesis Analysis

The synthesis of compounds related to 4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves complex chemical processes, including esterification, Claisen type reactions, and Suzuki−Miyaura reactions among others. For instance, a practical synthesis method developed for a CCR5 antagonist, similar in structure to the subject compound, demonstrates the intricate steps involved in synthesizing such complex molecules, highlighting the importance of specific reactants and conditions for successful synthesis (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds is often analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. Such analyses reveal the crystalline systems, lattice constants, and molecular geometries. For example, a study on a similar benzamide compound utilized X-ray diffraction and DFT calculations to analyze its structure, offering insights into the geometric parameters and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide are multifaceted. They can involve reactions with nucleophiles, electrophilic species production, and phase transitions under specific conditions. These reactions are crucial for understanding the reactivity and potential applications of the compound. Studies on related compounds reveal insights into their electrophilicity and reactions with other chemicals, indicating a complex interplay of molecular forces and reactivity patterns (Ruenitz et al., 1989).

Physical Properties Analysis

The physical properties of similar compounds, such as their phase behavior, thermal stability, and mesomorphic characteristics, are analyzed through various spectroscopic and thermal analysis techniques. These studies provide valuable information on the stability, phase transitions, and thermal behaviors of these compounds, which are essential for their practical applications (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of related benzamide derivatives include their reactivity, interaction with various chemical reagents, and the effects of different substituents on their overall chemical behavior. These properties are critical for tailoring the compound for specific uses, including potential pharmacological applications. Studies on similar compounds demonstrate the diversity in their chemical behaviors and the potential for chemical modifications to enhance their properties (Sakaguchi et al., 1992).

科学的研究の応用

Organogel Formation and Properties

Research on perylenetetracarboxylic diimides (PDIs) substituted with hydrophobic and hydrophilic groups has demonstrated their ability to form fluorescent organogels. These compounds, due to their amphiphilic properties and specific side-chain conformations, can assemble into structures with distinct photophysical properties, including H- and J-aggregates. Such materials are of interest for their potential applications in optoelectronics and as components in sensors or organic semiconductors (Haixia Wu et al., 2011).

Antimycobacterial Activity

A series of benzamide derivatives have been synthesized and evaluated for their antimycobacterial activity. Compounds such as 2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride showed significant activity against Mycobacterium avium subsp. paratuberculosis and Mycobacterium intracellulare. This highlights the potential use of benzamide derivatives in developing new antimicrobial agents (Jan Tengler et al., 2013).

Antioxidant Properties of Phenolic Compounds

The structure-antioxidant activity relationship of phenolic acids, including those with methoxy, phenolic hydroxyl, and carboxylic acid groups, has been studied. These compounds exhibit significant antioxidant activities, which are essential for developing new antioxidant agents in pharmaceuticals and food preservatives. Methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups, in particular, enhance the antioxidant activities of these compounds (Jinxiang Chen et al., 2020).

Synthesis of Functionalized Aromatic Compounds

Research on the synthesis of 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents on the benzene ring has paved the way for new synthetic methodologies. These heterocycles serve as potent intermediates for creating oxygen-functionalized aromatic compounds, highlighting their importance in organic synthesis and material science (Satoshi Nakamura et al., 2003).

特性

IUPAC Name |

4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-3-4-13-24-17-10-8-16(9-11-17)20(22)21-12-14-25-19-7-5-6-18(15-19)23-2/h5-11,15H,3-4,12-14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIRSIMQKCEZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)

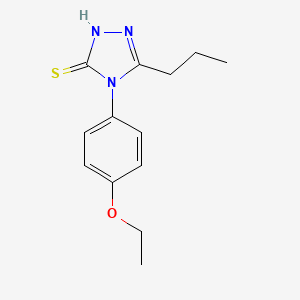

![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)

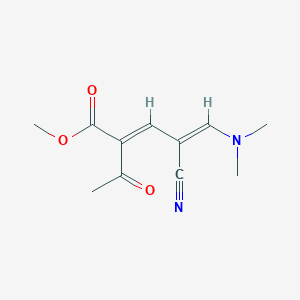

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)

![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)

![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4624250.png)

![cyclohexyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4624263.png)

![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4624271.png)

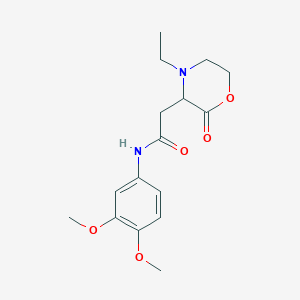

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)

![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4624291.png)

![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)